Naloxone fluorescein acetate
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Description
Fluorescent opioid antagonist; fluorescent-derivative of naloxone. Excitationemission λ ~ 492517 nm at pH 10.
Scientific Research Applications
1. Role in Opioid Antagonism and Safety Profile
Naloxone, a non-selective opioid receptor antagonist, has a long history of safe and effective use in clinical settings. It's primarily employed in opioid-dependent patients for treating opioid-overdose-induced respiratory depression, in (ultra)rapid detoxification, and combined with buprenorphine for maintenance therapy to prevent intravenous abuse. Its safety profile extends over a wide dose range, highlighting its utility in various therapeutic contexts (van Dorp, Yassen, & Dahan, 2007).
2. Efficacy in Opioid-Sparing Effects
Research shows that naloxone infusion can effectively reduce opioid-related side effects like nausea, vomiting, and pruritus. This attribute is particularly significant in postoperative settings, where it can also help reduce the requirement of opioids post-surgery, thereby contributing to better patient outcomes (Gan et al., 1997).
3. Interaction with Antidepressants in Pain Management
Naloxone's interaction with other drugs, like antidepressants, is notable in pain management. It can block the antinociceptive effect of drugs like fluoxetine, indicating its role in modulating pain through both opioid and serotoninergic pathways (Singh, Jain, & Kulkarni, 2001).
4. Implications in Endocrine Responses
Studies have also explored the impact of naloxone on endocrine responses, such as the release of prolactin and corticosterone. This aspect of naloxone's action is significant in understanding its broader physiological impacts beyond its role in opioid antagonism (Preziosi, Cerrito, & Vacca, 1983).
5. Role in Cancer Research
Recent studies have begun to explore naloxone's effects on cancer cell growth and progression. For instance, naloxone has shown potential in inhibiting the proliferation of human breast cancer cells in vitro and in vivo, providing a new avenue for cancer treatment research (Bimonte et al., 2018).
Properties
Molecular Formula |
C40H34N4O8S.C2H4O2 |
---|---|
Molecular Weight |
790.84 |
Synonyms |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Origin of Product |
United States |
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